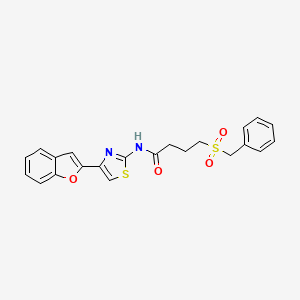

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide

Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a benzylsulfonyl-substituted butanamide moiety. Its structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

- Thiazole formation via cyclization of thioureas or α-haloketones .

- Sulfonylation of amines using sulfonyl chlorides .

- Amide coupling between carboxylic acids and amines, often mediated by activating agents .

Key structural attributes include:

- Benzylsulfonyl group: Enhances solubility and may influence pharmacokinetics.

- Butanamide linker: Provides conformational flexibility for target binding.

Properties

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-benzylsulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S2/c25-21(11-6-12-30(26,27)15-16-7-2-1-3-8-16)24-22-23-18(14-29-22)20-13-17-9-4-5-10-19(17)28-20/h1-5,7-10,13-14H,6,11-12,15H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXITVWHUISJXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the benzofuran ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones.

Synthesis of the thiazole ring: This involves the condensation of α-haloketones with thioamides.

Coupling reactions: The benzofuran and thiazole rings are coupled using appropriate linkers.

Introduction of the benzylsulfonyl group: This is typically done through sulfonylation reactions using benzylsulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzylsulfonyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing thiazole and benzofuran moieties. The compound N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide has been evaluated for its effectiveness against various bacterial and fungal strains.

Key Findings:

- Bacterial Strains Tested : The compound has shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Mechanism of Action : The presence of the thiazole ring is believed to enhance the binding affinity to bacterial targets, potentially disrupting cell wall synthesis or function .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 10 μg/mL |

Anticancer Properties

The anticancer potential of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide has been investigated in various studies, particularly focusing on its cytotoxic effects against different cancer cell lines.

Case Studies:

- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines such as HCC1806 and HeLa, with IC50 values indicating potent activity .

- Mechanism of Action : Preliminary studies suggest that the compound induces apoptosis in cancer cells, possibly through the inhibition of key signaling pathways involved in cell survival and proliferation .

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| HCC1806 | 5.93 |

| HeLa | 5.61 |

| A549 | 10.00 |

Drug Development Potential

The structural features of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide make it a promising candidate for further development in drug formulation. The dual activity against microbial infections and cancer positions it as a versatile scaffold for novel therapeutic agents.

Insights from Research:

- Molecular Docking Studies : These studies indicate strong binding interactions with target proteins involved in cancer progression and bacterial resistance mechanisms .

- Future Directions : Ongoing research aims to optimize the compound's structure to enhance its efficacy and reduce potential side effects, making it suitable for clinical applications.

Mechanism of Action

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazol-2-yl Benzamide Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) share the thiazol-2-yl benzamide scaffold but differ in substituents:

- Substituents: Morpholinomethyl, pyridinyl, and dichlorophenyl groups in 4d vs. benzofuran and benzylsulfonyl in the target compound.

- Physical Properties :

| Property | Target Compound (Inferred) | Compound 4d |

|---|---|---|

| Melting Point | Not reported | 215–217°C |

| ¹H NMR (δ ppm) | Aromatic ~6.5–8.5 | 7.2–8.6 (pyridine) |

| HRMS | ~500–550 g/mol | 531.12 [M+H]+ |

- The benzofuran-thiazole hybrid in the target compound may enhance CNS permeability compared to pyridinyl analogs.

Sulfonamide-Containing Triazoles ()

Compounds like (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanones [10–15] feature sulfonamides and triazole-thiones:

- Key Differences : Triazole vs. thiazole core; fluorophenyl substituents vs. benzofuran.

- Spectroscopic Data :

- Electronic Effects : The electron-withdrawing sulfonyl group in both compounds may stabilize negative charges, influencing enzyme inhibition (e.g., carbonic anhydrase) .

Thiazol-2-yl Sulfonamides ( and )

- N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino derivatives () incorporate sulfamoyl groups but lack the benzofuran moiety .

- 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide () uses a pyrimidinyl-thioxo group, which may confer distinct solubility (logP ~2.5) compared to the target compound’s benzylsulfonyl .

Closest Structural Analog ()

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (CAS: 328015-35-6) shares the thiazol-2-yl butanamide and sulfonamide groups but replaces benzofuran with a methylphenyl group:

- Structural Impact: Benzofuran vs. Benzylsulfonyl vs. Methylphenylsulfonyl: The benzyl group may improve lipid solubility (predicted logP ~3.5 vs. ~2.8 for methylphenyl).

- Spectral Data :

Research Implications

- Synthetic Optimization : The benzofuran-thiazole core could be modified using Friedel-Crafts or Suzuki coupling for diversification .

- Biological Screening : Prioritize assays for kinase or protease inhibition, given the sulfonamide’s role in enzyme binding .

- ADME Profiling : The benzylsulfonyl group may require prodrug strategies to enhance oral bioavailability .

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzofuran moiety, a thiazole ring, and a sulfonamide group. These structural elements contribute to its biological activity by interacting with various biological targets.

Biological Activity Overview

-

Antimicrobial Activity

- Research indicates that derivatives of thiazole and benzofuran exhibit notable antibacterial properties. For instance, compounds similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide have shown efficacy against both Gram-positive and Gram-negative bacteria. A study reported that thiazole-sulfonamide hybrids demonstrated significant antibacterial activity, suggesting potential applications in treating bacterial infections .

-

Inhibition of Monoamine Oxidase (MAO)

- The compound has been studied for its inhibitory effects on MAO enzymes, which are critical in the metabolism of neurotransmitters. In vitro assays revealed that certain thiazole derivatives exhibit selective inhibition of MAO-A, with IC50 values indicating strong potency. For example, one derivative showed an IC50 value of 0.073 ± 0.003 µM against MAO-A . This suggests potential applications in treating mood disorders and neurodegenerative diseases.

-

Acetylcholinesterase Inhibition

- The compound's structural components are also associated with acetylcholinesterase (AChE) inhibition, which is crucial for managing conditions like Alzheimer's disease. Compounds related to this structure have shown promising AChE inhibitory activity, with some exhibiting IC50 values as low as 2.7 µM . This highlights the potential for developing new treatments for cognitive decline.

Table 1: Summary of Biological Activities

Research Findings

- A study focused on synthesizing various benzofuran-thiazole derivatives reported that specific modifications to the thiazole core significantly enhanced MAO inhibitory activity, indicating the importance of structural optimization in drug design .

- Another investigation into the antimicrobial properties of thiazole-sulfonamide hybrids demonstrated their effectiveness when used in combination with cell-penetrating peptides, suggesting a novel approach to improving therapeutic efficacy against resistant bacterial strains .

Q & A

Basic: What are the optimal synthetic routes and critical steps for synthesizing N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the benzofuran-thiazole core via coupling reactions, often using Suzuki-Miyaura or Ullmann-type conditions to link the benzofuran and thiazole moieties .

- Step 2: Introduction of the benzylsulfonyl group through sulfonylation, requiring anhydrous conditions and catalysts like triethylamine in solvents such as DMF or dichloromethane .

- Step 3: Amidation to attach the butanamide chain, often employing carbodiimide coupling agents (e.g., EDC or DCC) to ensure high yield .

Critical Factors: - Temperature control (e.g., 0–5°C for sulfonylation to prevent side reactions) .

- Solvent selection (e.g., ethanol for recrystallization to improve purity) .

- Monitoring via TLC and NMR to confirm intermediate formation .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to verify regiochemistry of the benzofuran-thiazole linkage and sulfonyl group placement .

- 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex aromatic regions .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion for C₂₃H₂₀N₂O₃S₂) .

- HPLC-PDA:

- Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography:

- For unambiguous structural confirmation if single crystals are obtainable .

Advanced: How can researchers address challenges in low yield or impurities during synthesis?

Methodological Answer:

- Solvent Optimization:

- Switch polar aprotic solvents (e.g., DMF → DMSO) to improve sulfonylation efficiency .

- Catalyst Screening:

- Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency .

- Purification Strategies:

- Use flash chromatography with gradient elution (hexane/ethyl acetate) for intermediates .

- Recrystallization from ethanol/water mixtures to remove hydrophobic byproducts .

- Computational Reaction Design:

- Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions .

Advanced: What experimental strategies are recommended to investigate the compound's mechanism of action in biological systems?

Methodological Answer:

- Target Identification:

- Molecular Docking: Screen against protein databases (e.g., PDB) to identify potential binding sites on enzymes like cyclooxygenase-2 (COX-2) or kinases .

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD values) for hypothesized targets .

- Cellular Assays:

- Fluorescence Polarization: Measure intracellular target engagement in live cells .

- siRNA Knockdown: Validate target relevance by observing changes in compound efficacy .

- Metabolic Profiling:

- LC-MS/MS to track metabolite formation and stability in hepatic microsomes .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Core Modifications:

- Functional Group Replacements:

- Substitute the butanamide chain with propanamide or pentanamide to optimize lipophilicity (logP) .

- Biological Testing:

- Use standardized assays (e.g., MTT for cytotoxicity, ELISA for anti-inflammatory activity) to compare analogs .

- Computational SAR:

- Generate QSAR models using descriptors like HOMO-LUMO gaps and polar surface area .

Advanced: How can contradictory bioactivity data across similar sulfonamide derivatives be resolved?

Methodological Answer:

- Assay Standardization:

- Control variables like cell passage number, serum concentration, and incubation time .

- Structural Reanalysis:

- Re-examine NMR and crystallography data to confirm regiochemical assignments (e.g., sulfonyl vs. sulfonamide orientation) .

- Orthogonal Assays:

- Compare results from enzymatic inhibition (e.g., COX-2) vs. whole-cell assays to distinguish direct vs. indirect effects .

- Meta-Analysis:

- Aggregate data from PubChem and ChEMBL to identify trends in bioactivity across structural analogs .

Advanced: What in silico methods are effective for predicting the compound's reactivity and stability?

Methodological Answer:

- Reactivity Prediction:

- Use Density Functional Theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites .

- Degradation Pathways:

- Simulate hydrolysis under acidic/basic conditions using molecular dynamics (MD) .

- Metabolic Stability:

- Apply ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions .

- Solid-State Stability:

- Perform lattice energy calculations (e.g., via Materials Studio) to assess crystallinity and hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.